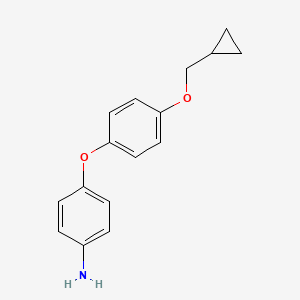

4-(4-(Cyclopropylmethoxy)phenoxy)aniline

Description

4-(4-(Cyclopropylmethoxy)phenoxy)aniline is an aromatic amine characterized by a central aniline group substituted with a phenoxy moiety bearing a cyclopropylmethoxy group. Its molecular formula is C₁₆H₁₇NO₂ (derived from related structures in ), with a molecular weight of ~249.3 g/mol (approximated from substituent contributions). The cyclopropylmethoxy group confers unique steric and electronic properties, influencing solubility, reactivity, and biological activity. This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate .

Properties

Molecular Formula |

C16H17NO2 |

|---|---|

Molecular Weight |

255.31 g/mol |

IUPAC Name |

4-[4-(cyclopropylmethoxy)phenoxy]aniline |

InChI |

InChI=1S/C16H17NO2/c17-13-3-5-15(6-4-13)19-16-9-7-14(8-10-16)18-11-12-1-2-12/h3-10,12H,1-2,11,17H2 |

InChI Key |

ULHYPPKCSPODHI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)OC3=CC=C(C=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Cyclopropylmethoxy)phenoxy)aniline typically involves a multi-step process. One common method includes the following steps:

Preparation of 4-(Cyclopropylmethoxy)phenol: This can be achieved by reacting cyclopropylmethanol with phenol in the presence of a suitable catalyst.

Formation of this compound: The prepared 4-(Cyclopropylmethoxy)phenol is then reacted with aniline under specific conditions, often involving a base such as sodium hydroxide or potassium carbonate, to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions: 4-(4-(Cyclopropylmethoxy)phenoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aniline moiety allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nitration using a mixture of concentrated sulfuric acid and nitric acid.

Major Products:

Oxidation: Formation of corresponding quinones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(4-(Cyclopropylmethoxy)phenoxy)aniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-(Cyclopropylmethoxy)phenoxy)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogues and their substituent variations:

Notes:

Physicochemical Properties

- Solubility: The cyclopropylmethoxy group reduces water solubility compared to methoxy or hydroxyl analogues (e.g., 4-Phenoxyaniline) but improves lipid membrane penetration .

- Stability : Cyclopropyl rings resist metabolic oxidation better than linear alkyl chains (e.g., hexyloxy in ), enhancing in vivo half-life .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-(Cyclopropylmethoxy)phenoxy)aniline, and how can purity be maximized?

- Methodology : Utilize nucleophilic aromatic substitution (NAS) by reacting 4-aminophenol with 4-(cyclopropylmethoxy)phenol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Protect the aniline group with acetyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions . Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>98%) and NMR (absence of residual solvent peaks) .

Q. How can structural and electronic properties of this compound be characterized?

- Methodology :

- Spectroscopy : Use H/C NMR to confirm substitution patterns and FTIR to identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

- Mass Spectrometry : Employ GC-MS or LC-TOF for molecular ion validation (e.g., [M+H]⁺ at m/z 312.15) .

- X-ray Crystallography : If crystalline, determine exact bond angles and intermolecular interactions .

Q. What solvents and reaction conditions stabilize this compound during storage?

- Methodology : Store in anhydrous DMSO or ethanol under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aniline group. Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How does the cyclopropylmethoxy group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Compare Suzuki-Miyaura coupling yields using Pd catalysts (e.g., Pd(PPh₃)₄) with brominated derivatives. The cyclopropylmethoxy group may sterically hinder coupling at the para position, necessitating higher temperatures (120°C) or microwave-assisted synthesis . Contrast with methoxy or ethoxy analogs to isolate steric/electronic effects .

Q. What biological targets are hypothesized for this compound, and how can binding affinity be assessed?

- Methodology :

- In Silico Screening : Perform molecular docking (AutoDock Vina) against kinase or GPCR targets, leveraging the compound’s similarity to known aniline-based inhibitors .

- In Vitro Assays : Test antiproliferative activity in NSCLC cell lines (e.g., H1299) via MTT assays, with IC₅₀ calculations. Include controls like 4-HPPP for comparative analysis .

- Proteomics : Use SPR (surface plasmon resonance) to measure binding kinetics to recombinant proteins .

Q. How do electronic effects of the cyclopropylmethoxy group impact photophysical properties?

- Methodology : Conduct DFT calculations (Gaussian 09) to map HOMO-LUMO gaps and compare with experimental UV-Vis spectra (e.g., λmax shifts in ethanol). The electron-donating cyclopropylmethoxy group may reduce bandgap energy, enhancing visible-light absorption .

Data Contradiction and Optimization

Q. Conflicting reports on oxidative stability: How to resolve discrepancies in experimental outcomes?

- Methodology : Replicate oxidation studies (e.g., H₂O₂/Fe²⁺) under controlled O₂ levels. Use LC-MS to identify quinone vs. nitroso byproducts. Variability may arise from trace metal contaminants; include EDTA in buffers to chelate Fe³⁺ .

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.